Suc-ala-ala-pro-glu-pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

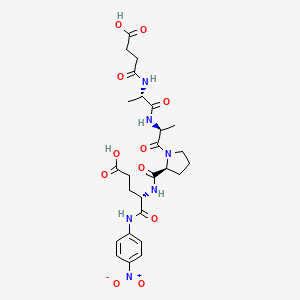

Suc-ala-ala-pro-glu-pna, also known as Suc-AAPE-pNA, is a substrate for a glutamyl endopeptidase . This enzyme cleaves after negatively charged residues .

Synthesis Analysis

The synthesis of Suc-ala-ala-pro-glu-pna involves attaching it to glycine-cross-linked ethoxylate acrylate resins (Gly-CLEAR) by a carbodiimide reaction . The kinetic profile of resin-bound peptide substrate hydrolysis by human neutrophil elastase (HNE) was obtained to assess the enzyme-substrate reaction in a two-phase system .Molecular Structure Analysis

The molecular formula of Suc-ala-ala-pro-glu-pna is C32H38N6O11 . It has a molecular weight of 624.65 .Physical And Chemical Properties Analysis

Suc-ala-ala-pro-glu-pna is a white to faint yellow powder . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution .Scientific Research Applications

Prolyl oligopeptidase, a serine protease, exhibits specificity towards substrates like N-suc-ala-ala-ala-pNA, which is structurally similar to Suc-ala-ala-pro-glu-pna. This enzyme is involved in the hydrolysis of various substrates, including peptides and hormone precursors, indicating its potential role in physiological processes and disease states (Sharma & Ortwerth, 1994).

An enzyme identified as proline endopeptidase in hog kidney cytosol hydrolyzes similar substrates, like Suc-(Ala)3-pNA, demonstrating a potential role in protein degradation and regulation. This enzyme is distinct in its specificity for hydrolyzing at the carboxyl side of alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).

The activity of delta-aminolevulinate dehydratase, an enzyme involved in heme biosynthesis, is influenced by diets high in sucrose and glucose. This finding suggests a potential impact on metabolic pathways related to heme synthesis, which may involve similar compounds (Brito et al., 2007).

Cyclophilin and FK-506 binding protein, which are peptidyl prolyl cis-trans isomerases, show substrate specificities towards peptides including Suc-Ala-Xaa-Pro-Phe-p-nitroanilide. These findings are relevant for understanding the physiological roles of these enzymes in protein folding and cellular processes (Harrison & Stein, 1990).

A study on chromogenic substrates for proteases like granulocyte elastase indicates the utility of similar substrates in understanding enzyme specificity and activity, which could be relevant for Suc-ala-ala-pro-glu-pna related studies (Simonsson et al., 1981).

The interaction of human cyclophilin with peptides derived from model substrates like Suc-Ala-Ala-Pro-Phe-pNA reveals insights into enzyme binding and activity, which could have implications in drug design and understanding enzyme function (Demange et al., 2001).

Mechanism of Action

Target of Action

The primary target of the compound “Suc-ala-ala-pro-glu-pna” is the peptidylprolyl isomerase Pin1 . Pin1 plays a crucial role in protein folding, specifically in the isomerization of proline residues in certain proteins, which can significantly influence the function of these proteins .

Mode of Action

The compound “Suc-ala-ala-pro-glu-pna” acts as a chromogenic substrate for Pin1 . It interacts with Pin1, allowing the enzyme to catalyze the isomerization of the proline residue in the compound . This interaction and subsequent isomerization can be used to evaluate the inhibitory effect of other compounds on Pin1, as well as the catalytic activity of Pin1 .

Biochemical Pathways

The compound “Suc-ala-ala-pro-glu-pna” is involved in the biochemical pathway of protein folding, specifically the isomerization of proline residues . The downstream effects of this pathway can influence the function of proteins that contain proline residues, potentially affecting a wide range of physiological responses and developmental stages.

Result of Action

The interaction of “Suc-ala-ala-pro-glu-pna” with Pin1 results in the isomerization of the proline residue in the compound . This change can be used to evaluate the inhibitory effect of other compounds on Pin1 and the catalytic activity of Pin1 .

Safety and Hazards

Future Directions

Suc-ala-ala-pro-glu-pna has potential applications in various fields due to its unique properties. It can be used in enzyme assays, and its stability and activity at high salt concentrations make it suitable for biotechnological applications where high salt concentrations would otherwise limit enzymatic activity .

properties

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDFMSJNAHKTFX-LNMJFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)